molecular formula C47H71NO17 B079278 Mycoheptin CAS No. 12609-89-1

Mycoheptin

Cat. No. B079278
CAS RN: 12609-89-1
M. Wt: 922.1 g/mol
InChI Key: GXLOOVOKGBOVIH-YPBFURFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mycoheptin is a natural product that has been isolated from the fermentation broth of Streptomyces sp. ATCC 29253. It is a cyclic depsipeptide that consists of 10 amino acid residues and a β-hydroxy acid. Mycoheptin has been found to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for cancer treatment.

Mechanism Of Action

The mechanism of action of mycoheptin is not fully understood, but it is believed to involve the inhibition of protein synthesis. Mycoheptin has been shown to bind to the ribosome, which is responsible for protein synthesis, and inhibit its activity. This leads to the accumulation of incomplete or truncated proteins, which can induce apoptosis in cancer cells.

Biochemical And Physiological Effects

In addition to its antitumor activity, mycoheptin has been found to exhibit other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Mycoheptin has also been found to exhibit anti-inflammatory activity, which could be useful for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of mycoheptin is its potent antitumor activity, which makes it a promising candidate for cancer treatment. Another advantage is its ability to inhibit the growth of bacteria and fungi, which could be useful for the development of new antibiotics. However, one limitation of mycoheptin is its low yield, which can make it difficult to obtain large quantities of the compound for research purposes.

Future Directions

There are several future directions for research on mycoheptin. One direction is the development of new synthesis methods to increase the yield of the compound. Another direction is the investigation of the mechanism of action of mycoheptin, which could lead to the development of new cancer treatments. Additionally, research could be conducted to explore the potential use of mycoheptin as an antibiotic or anti-inflammatory agent. Overall, mycoheptin has the potential to be a valuable compound for a variety of scientific research applications.

Synthesis Methods

Mycoheptin can be synthesized using a combination of solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The SPPS method involves the stepwise addition of amino acids to a solid support, while the solution-phase method involves the synthesis of the peptide in solution. Both methods have been used successfully to synthesize mycoheptin, with yields ranging from 2-10%.

Scientific Research Applications

Mycoheptin has been extensively studied for its antitumor activity. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Mycoheptin has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment.

properties

CAS RN

12609-89-1

Product Name

Mycoheptin

Molecular Formula

C47H71NO17

Molecular Weight

922.1 g/mol

IUPAC Name

(1S,3R,4R,7R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,11,17,37-heptahydroxy-15,16,18-trimethyl-9,13-dioxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid

InChI

InChI=1S/C47H71NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-36(53)35(52)20-19-31(49)21-32(50)22-33(51)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-31,33-38,40-44,46,49,51-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31+,33+,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1

InChI Key

GXLOOVOKGBOVIH-YPBFURFVSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H]([C@@H](CC[C@H](CC(=O)C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(=O)CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(=O)CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O

synonyms

mycoheptin

Origin of Product

United States

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